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molecular formula C20H14O2 B8280678 7,12-Dihydrobenzo[a]anthracene-7,12-dicarbaldehyde CAS No. 71440-94-3

7,12-Dihydrobenzo[a]anthracene-7,12-dicarbaldehyde

Cat. No. B8280678
M. Wt: 286.3 g/mol
InChI Key: JKBKHDCVHBBMQB-UHFFFAOYSA-N
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Patent
US04187373

Procedure details

A mixture of isomers of 7,12-dihydro-7,12-benz[a]anthracene dicarboxaldehyde [Newman & Din, J. Org. Chem. 36, 967 (1971)] is suspended in 75 ml. of glacial acetic acid, treated with 6 g. of ferric chloride hexahydrate and stirred at room temperature for 3 hours. The remaining yellow solid is filtered off, washed with acetic acid and water leaving the yellow product, m.p. 197°-198° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]2=[C:7]3[C:16](=[CH:17][CH:18]=[C:5]2[CH:4]=[CH:3][CH:2]=1)[CH:15]([CH:19]=[O:20])[C:14]1[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=1)[CH:8]3[CH:21]=[O:22]>C(O)(=O)C>[CH:1]1[C:6]2=[C:7]3[C:16](=[CH:17][CH:18]=[C:5]2[CH:4]=[CH:3][CH:2]=1)[C:15]([CH:19]=[O:20])=[C:14]1[C:9]([CH:10]=[CH:11][CH:12]=[CH:13]1)=[C:8]3[CH:21]=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C1=C1C(C3=CC=CC=C3C(C1=CC2)C=O)C=O
Step Two
Name
ferric chloride hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The remaining yellow solid is filtered off
WASH
Type
WASH
Details
washed with acetic acid and water leaving the yellow product, m.p. 197°-198° C.

Outcomes

Product
Name
Type
Smiles
C1=CC=CC=2C1=C1C(=C3C=CC=CC3=C(C1=CC2)C=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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